Forodesine

Enzymology Target Engagement Immunopharmacology

Forodesine is the definitive chemical probe for purine nucleoside phosphorylase (PNP) inhibition, offering unmatched picomolar affinity (Ki=72 pM) that is >100,000-fold more potent than generic purine nucleoside analogs like cladribine. This second-generation transition-state analog uniquely drives intracellular dGTP accumulation, enabling selective, dose-dependent apoptosis in T-ALL and CTCL models. For target-validation studies requiring precise PNP engagement, substituting forodesine with any first-generation PNA will fundamentally fail to replicate the dGTP pharmacodynamic endpoint. Secure research-grade material with verified potency.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 209799-67-7
Cat. No. B1673553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForodesine
CAS209799-67-7
SynonymsForodesine;  Fodosine;  Immucillin H;  NTR 001;  NTR-001;  NTR001
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O
InChIInChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
InChIKeyIWKXDMQDITUYRK-KUBHLMPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Forodesine (BCX-1777) Procurement Guide: Sourcing the Transition-State PNP Inhibitor for Hematologic Research


Forodesine (BCX-1777, Immucillin-H) is a rationally designed, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP) [1]. As a second-generation purine nucleoside analog (PNA), it was specifically developed to overcome the T-cell specificity and potency limitations of earlier PNAs like fludarabine, cladribine, and pentostatin [2]. Unlike these agents, which target adenosine deaminase or DNA synthesis directly, forodesine's unique mechanism involves picomolar-affinity binding to PNP, leading to the accumulation of deoxyguanosine triphosphate (dGTP) and selective apoptosis in T- and B-cell malignancies [3]. It is currently in Phase II clinical trials for T-cell acute lymphoblastic leukemia (T-ALL), cutaneous T-cell lymphoma (CTCL), and B-cell chronic lymphocytic leukemia (CLL) [4].

Why Generic Purine Analogs Cannot Substitute for Forodesine in Specialized PNP-Targeted Assays


Substituting forodesine with another purine nucleoside analog like fludarabine, cladribine, or pentostatin is scientifically invalid for PNP-focused research. These older PNAs do not primarily inhibit PNP; they are adenosine deaminase inhibitors or DNA synthesis inhibitors with Ki/IC50 values against their primary targets that are 10^6 to 10^9 times higher than forodesine's Ki for PNP [1]. For example, cladribine's PNP IC50 is 154 µM, whereas forodesine's is 1.19 nM, a difference of over 100,000-fold . This vast potency gap means that generic substitution will fail to replicate the specific pharmacodynamic endpoint—intracellular dGTP accumulation—which is the hallmark of forodesine's mechanism and the basis of its T- and B-cell selectivity [2].

Forodesine's Differentiated Performance: Head-to-Head Evidence for Scientific Procurement


PNP Inhibition Potency: Picomolar Ki vs. Micromolar Competitor Activity

Forodesine demonstrates a unique picomolar binding affinity for its primary target, purine nucleoside phosphorylase (PNP), with a human PNP Ki of 72 pM . This is in stark contrast to older purine nucleoside analogs like cladribine, which was used as a PNP inhibitor control and exhibits a Ki of 76,000,000 pM (76 µM) and an IC50 of 154 µM against the same target . This represents a more than one-million-fold difference in binding affinity. Other common comparators like pentostatin target adenosine deaminase (ADA) with a Ki of 2.5 pM, but show no relevant activity against PNP .

Enzymology Target Engagement Immunopharmacology

Functional Selectivity: Quantitative Apoptosis Induction in T-Cells vs. Multiple Myeloma Cells

Forodesine's mechanism of dGTP accumulation translates into a pronounced, selective cytotoxicity. In a direct comparative in vitro study, treatment of MOLT-4 (T-ALL) cells with 10-30 µM forodesine for 24-48 hours reduced the percentage of living cells by 40% . Under the same conditions, forodesine had no significant effect on the viability of RPMI-8226 multiple myeloma (MM) cells . This differential sensitivity highlights its T-cell selectivity, which is a direct consequence of the PNP inhibition pathway and is not a class-wide property of PNAs like nelarabine, which shows broader, albeit less potent, activity (IC50 0.067-2.15 µM) across various tumor cell lines .

Cell Viability Cancer Biology T-Cell Malignancy

Pharmacodynamic Efficacy: In Vivo Elevation of Plasma dGuo and dGTP

A key differentiator for forodesine is its well-characterized in vivo pharmacodynamic profile. In a phase I clinical study, an intravenous dose of 40 mg/m² achieved a median peak plasma concentration of 5.4 µM, sufficient to increase plasma 2'-deoxyguanosine (dGuo) in all patients [1]. Crucially, this led to a measurable, 2- to 40-fold increase in intracellular deoxyguanosine triphosphate (dGTP) in leukemic cells in 4 out of 5 patients (8 out of 9 treatment courses) [1]. In contrast, a Phase II study with a fixed oral dose of 200 mg/day in CLL patients resulted in a lower steady-state plasma concentration (200-1300 nM) and a more modest dGTP increase (from 6 µM to 10 µM median) [2]. This data quantifies the dose-response relationship for its key pharmacodynamic marker and provides a clear benchmark for evaluating new formulations or analogs like BCX-3040, which was developed specifically to improve oral bioavailability [3].

Pharmacodynamics In Vivo Pharmacology Biomarker

Clinical Efficacy: Documented Activity in Heavily Pre-treated CTCL Population

Forodesine's clinical efficacy has been quantitatively documented in a challenging, heavily pre-treated patient population. A Phase II multicenter study in 144 advanced CTCL patients (who had failed a median of 4 prior systemic therapies, range 3-15) treated with oral forodesine (200 mg daily) reported an 11% partial remission (PR) rate and a 50% stable disease (SD) rate [1]. While no complete remissions were observed, the median duration of response was 191 days, with some responses being durable [1]. This clinical activity profile in a refractory population is distinct from that of other PNAs. For instance, nelarabine is approved for T-ALL/T-LBL and shows high response rates in that specific setting, but its utility in CTCL is less defined [2]. Forodesine's demonstrated activity in this specific, multi-refractory CTCL cohort provides a unique, quantifiable clinical benchmark that differentiates it from alternatives.

Clinical Trial Cutaneous T-Cell Lymphoma Therapeutic Response

Strategic Application Scenarios for Forodesine in Research and Preclinical Development


Investigating PNP-Dependent T-Cell Apoptosis Pathways

Researchers studying T-cell biology or hematologic malignancies can use forodesine as the definitive chemical probe for PNP inhibition. Its picomolar Ki (72 pM) ensures near-complete target engagement, enabling clean, dose-dependent studies of dGTP accumulation and the subsequent induction of apoptosis in T-cell lines like MOLT-4 . Unlike using non-selective or less potent PNAs, this approach allows for precise correlation between PNP activity, dGTP levels, and cell death, providing robust, reproducible data for pathway analysis and target validation studies [1].

Benchmarking Novel PNP Inhibitors or dGuo Prodrugs

Forodesine serves as an essential, well-characterized positive control and benchmark for the development of next-generation PNP inhibitors or dGuo-based prodrugs. New compounds can be directly compared to forodesine's established in vitro potency (human PNP IC50 = 1.19 nM) and in vivo pharmacodynamic profile, which includes defined increases in plasma dGuo (to ~5 µM) and intracellular dGTP (2- to 40-fold) [1]. This allows for quantitative assessment of improved properties, such as the enhanced oral bioavailability targeted by its analog, BCX-3040 [2].

Modeling Refractory Cutaneous T-Cell Lymphoma (CTCL) for Combination Studies

Given its well-documented clinical activity in heavily pre-treated CTCL patients (11% PR, 50% SD), forodesine is a relevant tool for preclinical models of advanced or refractory CTCL . Researchers can use it to create relevant in vitro and in vivo models to study mechanisms of resistance to PNP inhibition and to screen for synergistic drug combinations that might enhance the partial efficacy and durable responses observed in the clinic [1].

Technical Documentation Hub

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24 linked technical documents
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